molecular formula C15H20O3 B1222141 Tomentosin CAS No. 33649-15-9

Tomentosin

Cat. No. B1222141
CAS RN: 33649-15-9
M. Wt: 248.32 g/mol
InChI Key: AVFIYMSJDDGDBQ-CUOATXAZSA-N
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Description

Tomentosin is a natural sesquiterpene lactone that can be isolated from various plants . It is known for its presence in some medicinal plants of the Asteraceae family such as Inula viscosa . It has been highlighted for its anticancer and anti-inflammatory properties .


Molecular Structure Analysis

Tomentosin has a molecular weight of 248.32 and a chemical formula of C15H20O3 . It belongs to the chemical family of sesquiterpene lactones .

Scientific Research Applications

Anti-Carcinogenic Effects in Various Cancers

Tomentosin, a natural sesquiterpene lactone, has shown promising results in the field of cancer research. Studies reveal its effectiveness in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

  • Osteosarcoma

    Tomentosin displayed anti-carcinogenic effects in human osteosarcoma MG-63 cells by inducing intracellular reactive oxygen species (ROS), leading to decreased cell viability and migration, and inducing apoptosis, cell cycle arrest, and DNA damage (Lee et al., 2019).

  • Cervical Cancer

    It was found to induce telomere shortening and caspase-dependent apoptosis in cervical cancer cells, highlighting its potential as a specific target for cancer therapy (Merghoub et al., 2017).

  • Leukemia

    In MOLT-4 leukemia cancer cells, tomentosin inhibited cell proliferation and induced apoptosis through the inhibition of the mTOR/PI3K/Akt signaling pathway (Yang et al., 2021).

  • Gastric Cancer

    It significantly reduced gastric cancer cell proliferation by stimulating apoptotic mechanisms and inhibiting inflammatory markers (Yang et al., 2020).

  • Hepatocellular Carcinoma

    Tomentosin acted through cell cycle arrest and apoptosis, suggesting its use as a therapeutic option against hepatocellular carcinoma (Yu et al., 2020).

Anti-Inflammatory and Antioxidant Effects

Tomentosin has also been studied for its anti-inflammatory and antioxidant properties.

  • Inflammatory Mediators in Macrophages

    It exerts anti-inflammatory activities by inhibiting inflammatory mediators in macrophages, making it a potential agent for the treatment of inflammatory diseases (Park et al., 2014).

  • Antioxidant Activities in Keratinocytes

    In human keratinocytes, tomentosin displayed antioxidant activities by inducing ROS production at an early stage and activating the Nrf2 pathway (Yang et al., 2022).

Neuroprotective and Other Therapeutic Applications

Emerging research indicates tomentosin's potential in neuroprotection and other therapeutic areas.

  • Parkinson's Disease

    Tomentosin showed neuroprotective actions against MPTP-stimulated neuroinflammation in mice, indicating its potential in Parkinson's disease treatment (Fan et al., 2021).

  • Acute Lung Injury

    It was effective against lipopolysaccharide-induced acute lung injury by suppressing the TLR4/NF-κB pathway in a mouse model of sepsis (Zhu et al., 2020).

  • Breast Cancer

    Tomentosin inhibited breast cancer progression and cell proliferation in MCF-7 cells, highlighting its potential as an anticancer agent in breast cancer (Zhang et al., 2021).

  • Cerebral Ischemia/Reperfusion

    Its ability to inhibit neuroinflammation in cerebral ischemia/reperfusion models suggests potential in treating stroke-related conditions (He et al., 2020).

Mechanism of Action

Tomentosin’s mechanism of action involves the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways . It induces ROS production at an early stage, which activates the Nrf2 pathway by disrupting the Nrf2–Keap1 complex . At a later stage, ROS levels are reduced by tomentosin-induced upregulation of antioxidant genes .

properties

IUPAC Name

(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFIYMSJDDGDBQ-CUOATXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955274
Record name 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomentosin

CAS RN

33649-15-9
Record name Xanthalongin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33649-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomentosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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